Methyl 4-((4-(thiophen-2-yl)piperidin-1-yl)sulfonyl)benzoate
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Overview
Description
Methyl 4-((4-(thiophen-2-yl)piperidin-1-yl)sulfonyl)benzoate is a complex organic compound that features a piperidine ring substituted with a thiophene group and a benzoate ester
Mechanism of Action
Target of Action
It’s known that piperidine derivatives, which are part of this compound’s structure, are utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a wide variety of biological activities .
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Compounds with a piperidine moiety are known to exhibit a wide variety of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((4-(thiophen-2-yl)piperidin-1-yl)sulfonyl)benzoate typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The thiophene group is then introduced via a substitution reaction, often using thiophene-2-carboxylic acid or its derivatives. The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents to ensure cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((4-(thiophen-2-yl)piperidin-1-yl)sulfonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Methyl 4-((4-(thiophen-2-yl)piperidin-1-yl)sulfonyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with unique electronic properties
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-((4-(pyridin-2-yl)piperidin-1-yl)sulfonyl)benzoate
- Methyl 4-((4-(furan-2-yl)piperidin-1-yl)sulfonyl)benzoate
- Methyl 4-((4-(benzofuran-2-yl)piperidin-1-yl)sulfonyl)benzoate
Uniqueness
Methyl 4-((4-(thiophen-2-yl)piperidin-1-yl)sulfonyl)benzoate is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to other heterocycles like pyridine or furan. This uniqueness makes it a valuable compound for research in materials science and medicinal chemistry .
Properties
IUPAC Name |
methyl 4-(4-thiophen-2-ylpiperidin-1-yl)sulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S2/c1-22-17(19)14-4-6-15(7-5-14)24(20,21)18-10-8-13(9-11-18)16-3-2-12-23-16/h2-7,12-13H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXPWANQIQRLFTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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